molecular formula C22H21ClN2O4S B14875224 Quinolin-8-yl 3-(azepan-1-ylsulfonyl)-4-chlorobenzoate

Quinolin-8-yl 3-(azepan-1-ylsulfonyl)-4-chlorobenzoate

Cat. No.: B14875224
M. Wt: 444.9 g/mol
InChI Key: IKGUFEPZFXOBPG-UHFFFAOYSA-N
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Description

Quinolin-8-yl 3-(azepan-1-ylsulfonyl)-4-chlorobenzoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the quinoline moiety, along with the sulfonyl and chlorobenzoate groups, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 3-(azepan-1-ylsulfonyl)-4-chlorobenzoate typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. Once the quinoline core is prepared, it is further functionalized to introduce the azepan-1-ylsulfonyl and chlorobenzoate groups.

    Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of a base.

    Pfitzinger Reaction: This method involves the reaction of isatin with an aldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 3-(azepan-1-ylsulfonyl)-4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Quinolin-8-yl 3-(azepan-1-ylsulfonyl)-4-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Quinolin-8-yl 3-(azepan-1-ylsulfonyl)-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the sulfonyl and chlorobenzoate groups can interact with proteins, leading to inhibition of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Quinolin-8-yl 3-(azepan-1-ylsulfonyl)-4-chlorobenzoate can be compared with other quinoline derivatives, such as:

    Quinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate: Lacks the chlorine atom, which may affect its biological activity.

    Quinolin-8-yl 3-(piperidin-1-ylsulfonyl)-4-chlorobenzoate: Contains a piperidine ring instead of an azepane ring, which may influence its chemical reactivity and biological properties.

    Quinolin-8-yl 3-(morpholin-1-ylsulfonyl)-4-chlorobenzoate: Contains a morpholine ring, which may alter its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

IUPAC Name

quinolin-8-yl 3-(azepan-1-ylsulfonyl)-4-chlorobenzoate

InChI

InChI=1S/C22H21ClN2O4S/c23-18-11-10-17(15-20(18)30(27,28)25-13-3-1-2-4-14-25)22(26)29-19-9-5-7-16-8-6-12-24-21(16)19/h5-12,15H,1-4,13-14H2

InChI Key

IKGUFEPZFXOBPG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4)Cl

Origin of Product

United States

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